molecular formula C24H50O5S B14203963 28-Sulfanyl-3,6,9,12-tetraoxaoctacosan-1-OL CAS No. 845801-61-8

28-Sulfanyl-3,6,9,12-tetraoxaoctacosan-1-OL

Cat. No.: B14203963
CAS No.: 845801-61-8
M. Wt: 450.7 g/mol
InChI Key: YGUXBFVURSNTTH-UHFFFAOYSA-N
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Description

28-Sulfanyl-3,6,9,12-tetraoxaoctacosan-1-OL is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfanyl group and multiple ether linkages, which contribute to its distinct chemical behavior

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 28-Sulfanyl-3,6,9,12-tetraoxaoctacosan-1-OL typically involves the reaction of a long-chain alcohol with a sulfanyl-containing reagent under controlled conditions. One common method includes the use of thiol-ene click chemistry, where a thiol group reacts with an alkene in the presence of a photoinitiator to form the desired sulfanyl compound. The reaction is usually carried out under UV light to facilitate the formation of the sulfanyl-ether linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale thiol-ene reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, purification techniques like distillation and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

28-Sulfanyl-3,6,9,12-tetraoxaoctacosan-1-OL undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions, leading to the formation of new ether derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and reduced sulfur compounds.

    Substitution: New ether derivatives with varied functional groups.

Scientific Research Applications

28-Sulfanyl-3,6,9,12-tetraoxaoctacosan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including its role in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 28-Sulfanyl-3,6,9,12-tetraoxaoctacosan-1-OL involves its interaction with molecular targets through its sulfanyl and ether groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,6,9,12-Tetraoxatetracosan-1-ol: Similar in structure but lacks the sulfanyl group.

    3,6,9,12-Tetraoxapentacosan-1-ol: Another ether-containing compound with a different chain length.

    3,6,9,12-Tetraoxatridecan-1-ol: A shorter chain ether compound with similar reactivity.

Uniqueness

28-Sulfanyl-3,6,9,12-tetraoxaoctacosan-1-OL is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

845801-61-8

Molecular Formula

C24H50O5S

Molecular Weight

450.7 g/mol

IUPAC Name

2-[2-[2-[2-(16-sulfanylhexadecoxy)ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C24H50O5S/c25-15-17-27-19-21-29-23-22-28-20-18-26-16-13-11-9-7-5-3-1-2-4-6-8-10-12-14-24-30/h25,30H,1-24H2

InChI Key

YGUXBFVURSNTTH-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCS)CCCCCCCOCCOCCOCCOCCO

Origin of Product

United States

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